Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate
Overview
Description
Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may interact with multiple biochemical pathways
Result of Action
Thiophene derivatives are known to have a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the furan and thiophene precursors. One common method involves the reaction of 5-formyl-2-furancarboxylic acid with hydroxylamine hydrochloride to form the hydroxyimino derivative. This intermediate is then reacted with methyl thiophene-2-carboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-formyl-2-furyl)-2-thiophenecarboxylate: Similar structure but lacks the hydroxyimino group.
Methyl 3-(5-((amino)methyl)-2-furyl)-2-thiophenecarboxylate: Contains an amino group instead of a hydroxyimino group.
Methyl 3-(5-((hydroxyimino)methyl)-2-thiophenecarboxylate: Similar but with a different heterocyclic ring.
Uniqueness
The presence of both furan and thiophene rings, along with the hydroxyimino group, makes Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate unique
Properties
IUPAC Name |
methyl 3-[5-[(E)-hydroxyiminomethyl]furan-2-yl]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-15-11(13)10-8(4-5-17-10)9-3-2-7(16-9)6-12-14/h2-6,14H,1H3/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJZAXLNIDSWLN-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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